(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Overview
Description
(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound with a complex structure that includes aromatic rings, a nitrile group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile include:
- Bis(2-ethylhexyl) terephthalate
- Other derivatives of aromatic nitriles and nitro compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-[2-[(2-methylphenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-17-6-2-3-8-20(17)16-28-23-9-5-4-7-19(23)14-21(15-24)18-10-12-22(13-11-18)25(26)27/h2-14H,16H2,1H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRETUXOSFQBVOR-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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